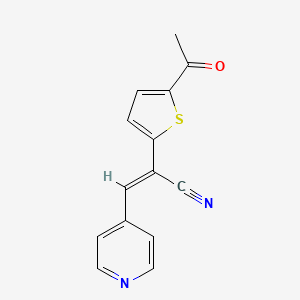

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile

Description

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiophene ring substituted with an acetyl group at the 5-position and a pyridine ring at the 4-position. This compound belongs to a broader class of acrylonitriles known for their diverse applications, including organic electronics, corrosion inhibition, and biological targeting.

Properties

IUPAC Name |

(E)-2-(5-acetylthiophen-2-yl)-3-pyridin-4-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c1-10(17)13-2-3-14(18-13)12(9-15)8-11-4-6-16-7-5-11/h2-8H,1H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJQYQNOAFZYBN-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=CC2=CC=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=NC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile typically involves the following steps:

-

Formation of the Thienyl Intermediate: : The starting material, 2-thiophenecarboxaldehyde, undergoes an acetylation reaction to form 5-acetyl-2-thiophenecarboxaldehyde. This reaction is usually carried out using acetic anhydride and a catalyst such as sulfuric acid under reflux conditions.

-

Knoevenagel Condensation: : The 5-acetyl-2-thiophenecarboxaldehyde is then subjected to a Knoevenagel condensation reaction with 4-pyridinecarboxaldehyde and malononitrile. This reaction is typically performed in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to promote the formation of the desired acrylonitrile product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyridinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can target the acrylonitrile moiety, converting it to an amine or other reduced forms. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a catalyst.

Substitution: The compound can participate in substitution reactions, especially at the pyridinyl group. Electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a suitable catalyst.

Major Products

Oxidation: Oxidized derivatives of the thienyl and pyridinyl groups.

Reduction: Reduced forms of the acrylonitrile moiety, such as amines.

Substitution: Substituted derivatives at the pyridinyl group.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore

The compound is being investigated as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. Its structure allows for interactions that could modulate biological activity, making it a candidate for developing new therapeutic agents. For instance, preliminary studies indicate that derivatives of this compound may exhibit antitumor activity, as observed in various cancer cell lines tested by the National Cancer Institute (NCI) .

Case Study: Anticancer Activity

A study evaluated the anticancer potential of related compounds derived from 2-(5-acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile. The compounds displayed significant inhibition rates against human tumor cells, suggesting that modifications to the thienyl and pyridinyl groups can enhance biological efficacy .

Materials Science

Organic Semiconductors

The electronic properties of this compound make it suitable for applications in organic semiconductors. Research indicates that compounds with similar structures can be utilized in the development of conductive polymers and organic light-emitting diodes (OLEDs). The π-π interactions facilitated by the thienyl and pyridinyl groups contribute to the stability and conductivity of these materials .

Organic Synthesis

Synthesis Intermediate

This compound serves as an important intermediate in organic synthesis. It can facilitate the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example, it can be transformed into oxidized derivatives or reduced forms like amines, which are valuable in creating diverse chemical libraries for further research .

Data Table of Applications

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylonitrile moiety can participate in Michael addition reactions, while the thienyl and pyridinyl groups can engage in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile with acrylonitrile derivatives that share structural motifs or functional groups, focusing on molecular properties, reactivity, and applications.

Substituent Effects on Electronic and Physical Properties

2-(5-Acetyl-2-thienyl)-3-(2-thienyl)acrylonitrile () :

This compound replaces the pyridinyl group with a second thienyl ring. Key differences include:- Molecular Weight : 259.4 g/mol (vs. ~297.3 g/mol estimated for the target compound).

- Hydrophobicity : Higher XLogP3 (3.2) due to the absence of the polar pyridinyl group.

- Applications : The acetyl-thienyl-thienyl structure may favor solid-state fluorescence or optoelectronic applications, similar to PyCl derivatives in .

(2Z)-2-(3,4-Dimethoxyphenyl)-3-[5-(4-hydroxy-1-piperidinyl)-2-thienyl]acrylonitrile () :

The dimethoxyphenyl and hydroxy-piperidinyl substituents introduce steric bulk and hydrogen-bonding capacity.- Molecular Weight : 370.47 g/mol, significantly higher than the target compound.

- Polarity : Increased polar surface area due to methoxy and hydroxy groups, enhancing solubility in polar solvents.

- Reactivity : The hydroxy-piperidinyl group may enable coordination with metal ions, unlike the acetyl-pyridinyl system .

Solid-State and Optoelectronic Properties

- Stilbene Azobenzene Derivatives (): Sample No. 2 (bromine-substituted) shows superior holographic recording efficiency compared to Sample No. 1. Key Insight: Electron-donating substituents (e.g., bromine in , acetyl in the target compound) modulate π-π stacking and fluorescence. The acetyl-thienyl group may enhance intramolecular charge transfer, relevant for OLEDs or sensors .

PyCl.2-(4-phenyl)-3-(4-pyridinyl)acrylonitrile () :

Anion-controlled dimerization in PyCl derivatives leads to tunable solid-state fluorescence.

Data Tables: Structural and Functional Comparisons

Biological Activity

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile, also known by its IUPAC name (E)-2-(5-acetylthiophen-2-yl)-3-pyridin-4-ylprop-2-enenitrile, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thienyl group, a pyridinyl group, and an acrylonitrile moiety. The synthesis typically involves the following steps:

- Formation of the Thienyl Intermediate : Acetylation of 2-thiophenecarboxaldehyde using acetic anhydride under acidic conditions.

- Knoevenagel Condensation : The thienyl intermediate is reacted with 4-pyridinecarboxaldehyde and malononitrile in the presence of a base like piperidine to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown significant effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Studies have indicated that it may act through multiple pathways, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The acrylonitrile moiety is believed to participate in Michael addition reactions with cellular nucleophiles, leading to cytotoxic effects on cancer cells.

Case Studies

-

Antimicrobial Study : A study published in 2021 evaluated the compound's efficacy against multidrug-resistant strains of bacteria. Results indicated that it significantly reduced bacterial load in vitro and showed promise in vivo.

- Findings : The compound was effective at concentrations as low as 5 µg/mL against resistant strains.

-

Anticancer Research : A recent investigation into its effects on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, suggesting potential for development as a chemotherapeutic agent.

- Results : Flow cytometry analysis demonstrated increased Annexin V staining in treated cells, indicating early apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Interaction with Receptors : The thienyl and pyridinyl groups can engage in π-π stacking interactions with receptor sites, modulating their activity.

- Reactive Intermediates : The nitrile group can form reactive intermediates that interact with cellular macromolecules, leading to cell death.

Q & A

Q. What are the key considerations in synthesizing 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile?

Synthesis requires precise control of reaction conditions. Key steps include:

- Reagents and solvents : Use bases like sodium ethoxide to catalyze condensation reactions (e.g., acrylonitrile formation) and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature and pH : Optimal yields are achieved at 60–80°C and neutral to slightly basic pH to minimize side reactions (e.g., hydrolysis of the nitrile group) .

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity assessment .

Q. How is the molecular structure of this compound characterized?

Structural elucidation involves:

- Spectroscopic methods : FT-IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1660 cm⁻¹) .

- X-ray crystallography : Determines bond angles and spatial arrangement, particularly for the (E)-configuration of the acrylonitrile moiety .

- NMR : ¹H and ¹³C NMR resolve aromatic proton environments (e.g., thienyl vs. pyridinyl protons) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest:

- Anticancer potential : Inhibition of kinases or proteases involved in cell proliferation pathways .

- Antimicrobial activity : Structural analogs with thiazole or pyrrole groups show activity against Gram-positive bacteria .

- Enzyme interactions : The pyridinyl group may chelate metal ions in enzyme active sites, as seen in related nitrile-containing compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced strategies include:

- Solvent optimization : Switch to greener solvents (e.g., ethanol/water mixtures) to improve solubility while reducing environmental impact .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive groups (e.g., thienyl sulfur) .

Q. How to resolve contradictions in bioactivity data across studies?

- Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out impurities as confounding factors .

- Dose-response assays : Perform IC₅₀/EC₅₀ studies to establish activity thresholds and compare with structurally similar compounds (e.g., halogenated analogs) .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm hypothesized molecular targets .

Q. What computational methods are suitable for studying its mechanism of action?

- Molecular docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using PubChem 3D conformers .

- DFT calculations : Analyze electron density distributions to identify reactive sites (e.g., acrylonitrile’s α,β-unsaturated system) .

- MD simulations : Model stability in biological membranes to assess bioavailability .

Q. How does the compound interact with cellular signaling pathways?

Proposed mechanisms include:

- Kinase inhibition : The pyridinyl group mimics ATP’s adenine moiety, competing for binding in kinase active sites .

- Redox modulation : The thienyl sulfur may participate in redox cycling, generating ROS that disrupt cancer cell metabolism .

Q. What are the stability and storage requirements for this compound?

- Degradation pathways : Susceptible to hydrolysis under acidic/alkaline conditions; store in anhydrous environments at -20°C .

- Light sensitivity : UV-Vis studies show absorbance peaks <300 nm, indicating photodegradation risk; use amber vials .

Q. How does this compound compare to its structural analogs in bioactivity?

Q. What advanced experimental designs are recommended for mechanistic studies?

- DOE (Design of Experiments) : Optimize reaction parameters (e.g., temp, pH, catalyst loading) using response surface methodology .

- Isotopic labeling : Use ¹⁴C-labeled acrylonitrile to track metabolic pathways in vitro .

- Cryo-EM/XFEL : Resolve enzyme-compound complexes at atomic resolution for dynamic interaction analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.